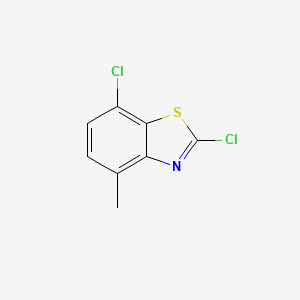

2,7-Dichloro-4-methyl-1,3-benzothiazole

Descripción general

Descripción

2,7-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by the presence of chlorine atoms at the 2nd and 7th positions and a methyl group at the 4th position on the benzothiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which yields the desired benzothiazole in high yields . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF), which efficiently provides 2-substituted benzothiazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.

Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, substitution reactions with amines can yield amino-substituted benzothiazoles, while reactions with thiols can produce thio-substituted derivatives.

Aplicaciones Científicas De Investigación

2,7-Dichloro-4-methyl-1,3-benzothiazole has various applications in scientific research, including:

Medicinal Chemistry: It has been studied for its potential to enhance the efficacy of certain anticancer drugs and antibiotics.

Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Industrial Chemistry: It is employed in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2,7-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited. Generally, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-methyl-1,3-benzothiazole

- 2,7-Dichloro-1,3-benzothiazole

- 4-Methyl-1,3-benzothiazole

Uniqueness

2,7-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of two chlorine atoms and a methyl group on the benzothiazole ring, which imparts specific chemical and physical properties.

Actividad Biológica

2,7-Dichloro-4-methyl-1,3-benzothiazole (DCMB) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and environmental impacts, supported by case studies and research findings.

Chemical Structure and Properties

DCMB is characterized by the presence of chlorine and methyl groups on the benzothiazole ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

DCMB has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of Alberta demonstrated that DCMB effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Table 1: Antimicrobial Activity of DCMB

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The anticancer potential of DCMB has also been investigated. In vitro studies have shown that DCMB induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and modulation of apoptotic proteins .

Case Study: Apoptotic Induction in Cancer Cells

A study published in the Journal of Medicinal Chemistry reported that DCMB treatment resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell viability .

Environmental Impact

DCMB is also relevant in environmental studies due to its presence as a contaminant in industrial effluents. Research has highlighted its persistence in aquatic environments and potential bioaccumulation in aquatic organisms. A study conducted by the Canadian Environmental Protection Agency noted that DCMB was detected in sediment samples downstream from industrial discharge sites, raising concerns about its ecological impact .

Table 2: Environmental Concentrations of DCMB

| Sample Type | Concentration (ng/g) |

|---|---|

| Sediment | 150 |

| Fish Tissue | 75 |

| Water | 20 |

Propiedades

IUPAC Name |

2,7-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365960 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-85-3 | |

| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.